molecular formula C9H15N3O B11996914 N-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide CAS No. 354135-93-6

N-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide

Cat. No.: B11996914
CAS No.: 354135-93-6
M. Wt: 181.23 g/mol
InChI Key: YCTQOGOFEYWARP-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide is a pyrazole derivative featuring a butanamide substituent at the 4-position of the heterocyclic ring. Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms, and their derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science. The presence of methyl groups at the 3- and 5-positions of the pyrazole ring enhances steric stability and influences electronic properties, while the butanamide chain introduces hydrogen-bonding capabilities and modulates solubility.

Properties

CAS No.

354135-93-6

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide

InChI

InChI=1S/C9H15N3O/c1-4-5-8(13)10-9-6(2)11-12-7(9)3/h4-5H2,1-3H3,(H,10,13)(H,11,12)

InChI Key

YCTQOGOFEYWARP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(NN=C1C)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Researchers may explore its reactivity, design analogs, and study its interactions with other molecules.

      Biology and Medicine: Investigate potential bioactivity, pharmacological effects, or use as a building block for drug discovery.

      Industry: Its unique structure might find applications in materials science or as a precursor for other compounds.

  • Mechanism of Action

    • The specific mechanism of action for N-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide remains an open question. Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    Structural and Functional Group Analysis

    The table below compares N-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide with structurally related compounds from the evidence:

    Property This compound Compound 27 Pharmacopeial Butanamides (m, n, o)
    Core Structure 3,5-Dimethyl-1H-pyrazole Pyridine-sulfonamide Hexanamide backbone with tetrahydropyrimidinone
    Key Substituents Butanamide at C4 4-Chlorophenyl carbamoyl, sulfonamide 2-Oxotetrahydropyrimidinyl, diphenylhexane groups
    Functional Groups Amide (C=O) Sulfonamide (SO₂), carbamoyl (C=O) Multiple amides, hydroxyl, aromatic rings
    Molecular Complexity Moderate High Very high (stereocenters, bulky substituents)
    Potential Solubility Moderate (amide polarity) Low (sulfonamide acidity, aromaticity) Variable (depends on stereochemistry and substituents)

    Key Observations :

    • Compound 27 () shares the 3,5-dimethylpyrazole moiety but incorporates a sulfonamide group and pyridine ring, which likely reduce solubility compared to the target compound’s amide group. The sulfonamide’s acidity (evidenced by IR peaks at 1385 and 1164 cm⁻¹) could enhance protein binding in biological systems .
    • Pharmacopeial Butanamides () exhibit significantly larger structures with stereochemical complexity (e.g., multiple chiral centers in compounds m, n, o). These features may improve target selectivity in pharmaceutical applications but complicate synthesis and purification .

    Biological Activity

    N-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, and discusses mechanisms of action supported by recent studies.

    1. Chemical Structure and Properties

    This compound features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a butanamide side chain. This structure is crucial for its interaction with biological targets.

    2. Antimicrobial Activity

    Recent studies have highlighted the antimicrobial properties of this compound:

    • Effectiveness Against Bacterial Strains : The compound has demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro tests have shown that it can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .
    Bacterial Strain Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL

    3. Anticancer Properties

    This compound has also been explored for its anticancer activity :

    • Cell Proliferation Inhibition : Studies indicated that the compound exhibits antiproliferative effects on cancer cell lines such as MIA PaCa-2 (pancreatic cancer cells). It operates through mechanisms involving the modulation of autophagy and inhibition of mTORC1 signaling pathways .
    • Mechanism of Action : The compound may disrupt autophagic flux by interfering with mTORC1 reactivation and clearance of LC3-II under nutrient-deprived conditions, leading to increased apoptosis in cancer cells .
    Cell Line IC50 (µM)
    MIA PaCa-20.5
    A375 (melanoma)0.8

    4. Anti-inflammatory Effects

    In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects :

    • Cytokine Modulation : The compound can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its role as a modulator of inflammatory responses .

    The biological effects of this compound can be attributed to several mechanisms:

    Binding to Enzymes and Receptors : The compound interacts with specific enzymes or receptors, altering their activity which can lead to various biological effects. For instance:

    • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in critical metabolic pathways.
    • Receptor Modulation : The compound could modulate receptor activity influencing cellular signaling processes .

    6. Case Studies and Research Findings

    Several studies have been conducted to evaluate the biological activities of this compound:

    Case Study 1: Anticancer Activity

    A study investigated the effects of this compound on MIA PaCa-2 cells. The results showed that treatment led to a significant reduction in cell viability correlated with increased apoptosis markers.

    Case Study 2: Antimicrobial Efficacy

    In another study focusing on antimicrobial activity, this compound was tested against multiple bacterial strains. It exhibited promising results with low MIC values indicating strong antibacterial potential.

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